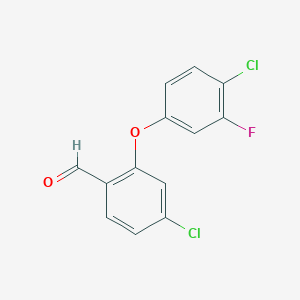
4-クロロ-2-(4-クロロ-3-フルオロフェノキシ)ベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H7Cl2FO2 It is a derivative of benzaldehyde, featuring both chloro and fluoro substituents on its aromatic rings
科学的研究の応用
4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
Mode of Action
It’s known that halogen-substituted benzaldehydes can participate in various chemical reactions, such as nucleophilic aromatic substitution .
Biochemical Pathways
Halogen-substituted benzaldehydes like this compound are often used in the synthesis of other complex molecules, suggesting they may interact with various biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde typically involves the reaction of 4-chloro-3-fluorophenol with 4-chlorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aldehyde group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-Chloro-2-(4-chloro-3-fluorophenoxy)benzoic acid.
Reduction: 4-Chloro-2-(4-chloro-3-fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-Chloro-2-fluorobenzaldehyde: Similar structure but lacks the additional chloro substituent on the phenoxy ring.
4-Chloro-3-fluorophenol: Contains a hydroxyl group instead of the aldehyde group.
2-Chloro-4-fluorobenzaldehyde: Differently substituted benzaldehyde with similar reactivity.
Uniqueness
4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde is unique due to the presence of both chloro and fluoro substituents on its aromatic rings, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as an intermediate in the synthesis of complex molecules and its utility in various applications .
特性
IUPAC Name |
4-chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-11(15)12(16)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGPHZTXKQXMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)C=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(4-methylphenoxy)pyridin-3-yl]propanamide](/img/structure/B2534007.png)

![1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2534009.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)

![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)






![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2534029.png)
